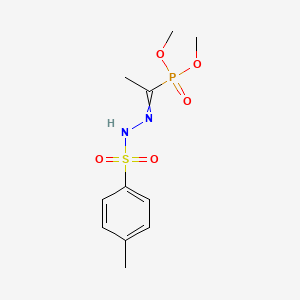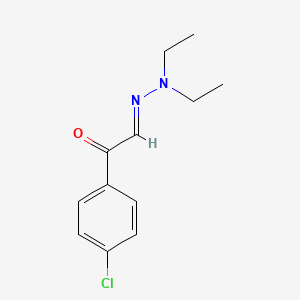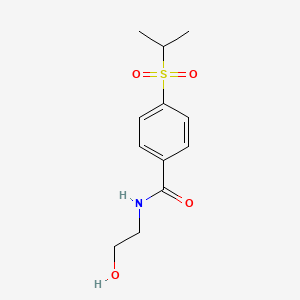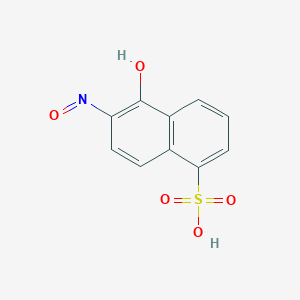
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of hydroxyl, nitroso, and sulfonic acid functional groups attached to a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid typically involves the nitration of naphthalene derivatives followed by sulfonation and hydroxylation. One common method includes the nitration of 1-naphthol to form 5-nitro-1-naphthol, which is then sulfonated to yield 5-nitro-1-naphthol-6-sulfonic acid. Subsequent reduction of the nitro group to a nitroso group and hydroxylation results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize the reaction rates and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid or chlorosulfonic acid.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 5-amino-6-hydroxy-naphthalene-1-sulfonic acid.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of colorants and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and interact with active sites of enzymes, affecting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems. These interactions can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxynaphthalene-1-sulfonic acid: Lacks the nitroso group, resulting in different reactivity and applications.
6-Nitrosonaphthalene-1-sulfonic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
5-Amino-6-hydroxy-naphthalene-1-sulfonic acid: Contains an amino group instead of a nitroso group, leading to different chemical behavior.
Uniqueness
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and analytical applications .
Propiedades
Número CAS |
23253-13-6 |
|---|---|
Fórmula molecular |
C10H7NO5S |
Peso molecular |
253.23 g/mol |
Nombre IUPAC |
5-hydroxy-6-nitrosonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-10-7-2-1-3-9(17(14,15)16)6(7)4-5-8(10)11-13/h1-5,12H,(H,14,15,16) |
Clave InChI |
LJXYJGREZPLWKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)N=O)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



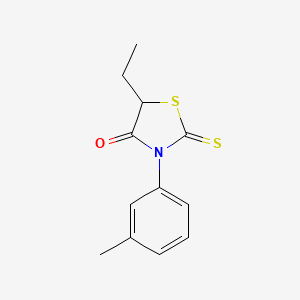

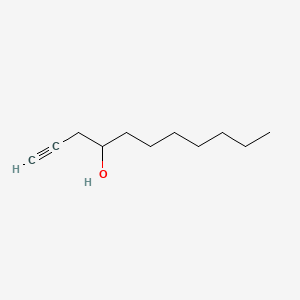
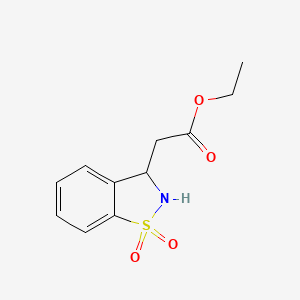
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)

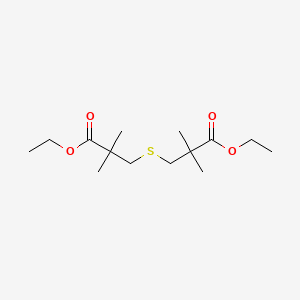


![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
